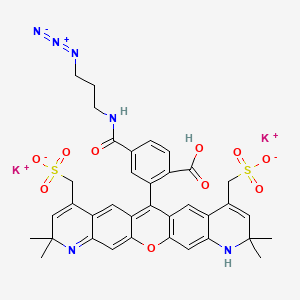
AF568 azide, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF568 azide, 6-isomer is a fluorescent dye known for its high photochemical stability, specificity, and efficiency in labeling biomolecules. It is structurally and functionally similar to Alexa Fluor 568 stain, a well-known member of the Alexa Fluor family of fluorescent markers. This compound has an excitation peak at 572 nm and an emission peak at 598 nm, making it an excellent tool for imaging purposes, including fluorescent microscopy and flow cytometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically do not require high temperature or pressure, making the synthesis process relatively straightforward .
Industrial Production Methods
The industrial production of AF568 azide, 6-isomer involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
AF568 azide, 6-isomer primarily undergoes click chemistry reactions, where the azide group reacts with alkyne-containing biomolecules to form stable bioconjugates. This reaction is highly specific and efficient, making it a powerful technique for labeling biomolecules .
Common Reagents and Conditions
The click chemistry reaction involving this compound typically uses copper(I) as a catalyst. The reaction conditions are mild, usually occurring at room temperature and neutral pH, which helps maintain the integrity of the biomolecules being labeled .
Major Products Formed
The major products formed from the reaction of this compound with alkyne-containing biomolecules are stable bioconjugates. These bioconjugates are used in various imaging applications due to their high fluorescence and photostability .
Scientific Research Applications
AF568 azide, 6-isomer has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of bioconjugates.
Biology: Employed in fluorescent microscopy and flow cytometry for labeling and imaging biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular processes and disease mechanisms.
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications .
Mechanism of Action
AF568 azide, 6-isomer exerts its effects through the formation of stable bioconjugates with alkyne-containing biomolecules via click chemistry. The azide group in this compound reacts with the alkyne group in the presence of a copper(I) catalyst, forming a triazole linkage. This reaction is highly specific and efficient, allowing for precise labeling of biomolecules. The resulting bioconjugates exhibit high fluorescence and photostability, making them ideal for imaging applications .
Comparison with Similar Compounds
AF568 azide, 6-isomer is unique due to its high photochemical stability, specificity, and efficiency in labeling biomolecules. Similar compounds include:
6-FAM-PEG3-Azide: A fluorescein derivative used for copper-free click chemistry reactions.
Sulfo-Cy3 Azide: A water-soluble far-red emitting fluorescent dye.
Cyanine5 Azide: A cyanine dye used for labeling biomolecules.
Cyanine3 Azide: Another cyanine dye with similar applications
These compounds share similar applications in labeling and imaging but differ in their spectral properties and specific use cases.
Properties
Molecular Formula |
C36H34K2N6O10S2 |
|---|---|
Molecular Weight |
853.0 g/mol |
IUPAC Name |
dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C36H36N6O10S2.2K/c1-35(2)15-20(17-53(46,47)48)23-11-26-30(13-28(23)40-35)52-31-14-29-24(21(18-54(49,50)51)16-36(3,4)41-29)12-27(31)32(26)25-10-19(6-7-22(25)34(44)45)33(43)38-8-5-9-39-42-37;;/h6-7,10-16,40H,5,8-9,17-18H2,1-4H3,(H,38,43)(H,44,45)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI Key |
SMJACSSSBQURHX-UHFFFAOYSA-L |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)NCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















